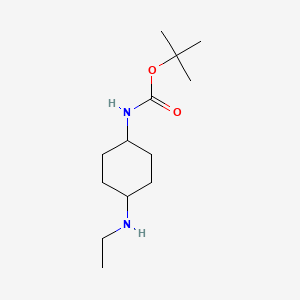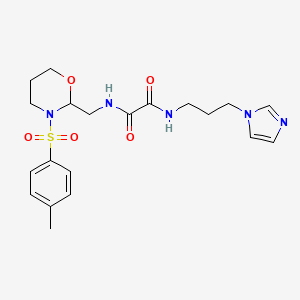![molecular formula C14H9N3O3S B2880879 N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide CAS No. 941966-23-0](/img/structure/B2880879.png)
N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The functionalization of the benzothiazole ring with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” are complex and can involve multiple steps. For instance, in the synthesis of benzothiazole derivatives, various reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others are used .科学的研究の応用
Structure-Function Relationship in Drug Development
Thiazolides, including derivatives similar to N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide, have been studied for their anti-infectious properties against a range of pathogens, including intestinal parasites, bacteria, and viruses. Research by Brockmann et al. (2014) on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells suggests that specific molecular structures of thiazolides interact with the detoxification enzyme GSTP1, crucial for inducing cell death in colon cancer cells. This indicates their potential application in cancer therapeutics by targeting specific cellular mechanisms (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Anticancer Potential
Romero-Castro et al. (2011) synthesized and evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. The study identified compounds with selective cytotoxic activity, providing a foundation for developing new anticancer agents. This research underscores the importance of structural modification in benzothiazole derivatives for enhancing anticancer activity (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodrı́guez, 2011).
Anticonvulsant Applications
The development of quality control methods for promising anticonvulsant compounds derived from thiazole derivatives highlights the potential of these compounds in treating seizure disorders. Sych et al. (2018) focused on the standardization of a compound demonstrating high anticonvulsive activity, outlining the importance of quality control in the pharmaceutical development process (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Antibacterial and Antiparasitic Activity
Further studies extend the application of benzothiazole derivatives to antibacterial and antiparasitic treatments. For instance, Gupta (2018) demonstrated that hydroxy-substituted benzothiazole derivatives exhibit significant antibacterial activity against Streptococcus pyogenes, indicating their potential as novel antimicrobial agents (Gupta, 2018).
作用機序
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide is Mycobacterium tuberculosis . This compound has shown significant inhibitory potency against this bacterium, making it a potential candidate for anti-tubercular therapy .
Biochemical Pathways
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide affects the biochemical pathways of Mycobacterium tuberculosis. The compound’s interaction with the bacterium leads to the inhibition of essential enzymes, disrupting the bacterium’s metabolic processes .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide’s action result in the inhibition of Mycobacterium tuberculosis growth . By disrupting the bacterium’s essential metabolic processes, the compound prevents the bacterium from proliferating, leading to its eventual death .
Action Environment
The action, efficacy, and stability of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the temperature
特性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDYUMOXAOWFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


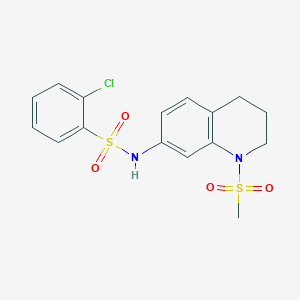
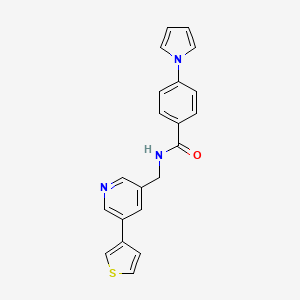
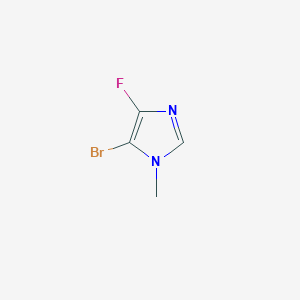
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
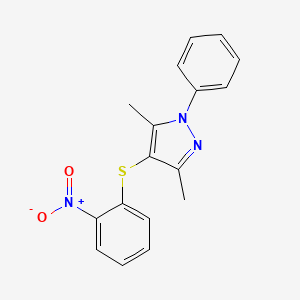
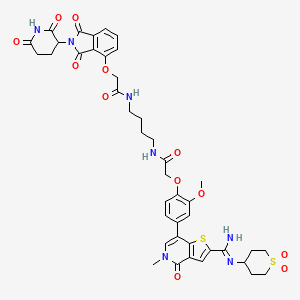
![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
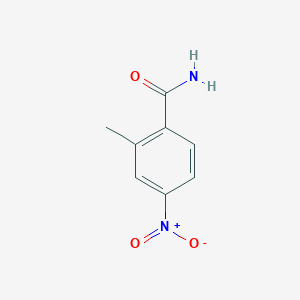
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)
